molecular formula C7H3BrClN3 B8226300 8-Bromo-5-chloropyrido[4,3-d]pyrimidine

8-Bromo-5-chloropyrido[4,3-d]pyrimidine

Cat. No.: B8226300
M. Wt: 244.47 g/mol
InChI Key: GWPDGSQZFZZYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridopyrimidine core. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloropyrido[4,3-d]pyrimidine typically involves the selective bromination and chlorination of pyridopyrimidine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine in the presence of a palladium catalyst . The reaction conditions, such as the choice of solvent, base, and temperature, play a crucial role in achieving high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including bromination and chlorination reactions. The use of efficient and scalable methods, such as microwave irradiation and reflux conditions, can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of bromine with aryl groups can lead to the formation of 8-aryl-substituted pyridopyrimidine derivatives .

Scientific Research Applications

8-Bromo-5-chloropyrido[4,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a potential PI3K inhibitor, the compound may bind to the PI3K enzyme, inhibiting its activity and thereby affecting cellular signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

8-Bromo-5-chloropyrido[4,3-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

8-bromo-5-chloropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPDGSQZFZZYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CN=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.